Amaronol A

Beschreibung

This compound has been reported in Pseudolarix amabilis and Larix kaempferi with data available.

isolated from the bark of Pseudolarix amabilis; structure in first source

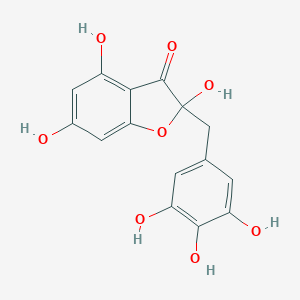

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O8/c16-7-3-8(17)12-11(4-7)23-15(22,14(12)21)5-6-1-9(18)13(20)10(19)2-6/h1-4,16-20,22H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFYMOSMINTUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Putative Mechanism of Action of Amaronol A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for Amaronol A is not currently available in peer-reviewed literature. This technical guide synthesizes information on the known biological activities of its chemical class (auronols) and compounds isolated from its natural source, Pseudolarix amabilis, to propose a putative mechanism of action for this compound. The experimental protocols and signaling pathways described herein are based on established methodologies for analogous compounds and represent a predictive framework for future research.

Introduction

This compound is a naturally occurring auronol isolated from the bark of the golden larch, Pseudolarix amabilis. Extracts from this plant have been traditionally used in Chinese medicine and have demonstrated a range of biological activities, including antifungal, anti-inflammatory, and anticancer effects. While this compound itself has not been extensively studied, its chemical classification as an auronol—a subclass of flavonoids—and the bioactivities of other compounds from Pseudolarix amabilis provide a basis for predicting its mechanism of action. This guide consolidates the available data to propose potential molecular targets and signaling pathways for this compound, offering a roadmap for future investigation.

Proposed Biological Activities and Mechanism of Action

Based on the known properties of auronols and other bioactive molecules from Pseudolarix amabilis, this compound is hypothesized to exert its effects through two primary mechanisms: induction of apoptosis in cancer cells and modulation of inflammatory pathways .

Anticancer Activity: Induction of Apoptosis

The anticancer activity of many flavonoids, including auronols, is linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation. An ethanol extract of Pseudolarix kaempferi (a synonym for Pseudolarix amabilis) has been shown to induce caspase-mediated apoptosis in mucoepidermoid carcinoma cells.[1] This extract was found to decrease the expression of the anti-apoptotic protein Mcl-1 and increase the phosphorylation of Bcl-2 via the JNK signaling pathway.[1]

It is proposed that this compound may similarly induce apoptosis through the intrinsic pathway, characterized by mitochondrial dysfunction.

Key Proposed Events in this compound-Induced Apoptosis:

-

Induction of Oxidative Stress: this compound may increase the production of reactive oxygen species (ROS) within cancer cells.

-

Mitochondrial Membrane Depolarization: The increase in ROS can lead to the loss of mitochondrial membrane potential.

-

Modulation of Bcl-2 Family Proteins: this compound may alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins, favoring apoptosis.

-

Caspase Activation: The disruption of the mitochondrial membrane can lead to the release of cytochrome c and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), leading to the execution of apoptosis.

-

Involvement of Signaling Pathways: The pro-apoptotic effects of this compound are likely mediated by key signaling pathways such as the PI3K/Akt and JNK pathways. Aurones have been shown to induce apoptosis through inhibition of the PI3K/Akt/survivin signaling pathway.

Anti-inflammatory Activity

Extracts from Pseudolarix amabilis have demonstrated anti-inflammatory and anti-allergic properties, including the inhibition of histamine release and hyaluronidase activity.[2] Other compounds from this plant have been shown to suppress the transcription of the NF-κB-dependent reporter gene.[3] The anti-inflammatory effects of auronols are often attributed to their ability to inhibit the production of pro-inflammatory mediators.

Key Proposed Mechanisms of Anti-inflammatory Action:

-

Inhibition of Pro-inflammatory Enzymes: this compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.

-

Suppression of Inflammatory Cytokines: It is proposed that this compound can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

Modulation of NF-κB Signaling: A key mechanism is likely the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. By preventing the activation of NF-κB, this compound could downregulate the expression of numerous inflammatory genes.

Quantitative Data from Related Compounds

Direct quantitative bioactivity data for this compound is not available. The following table summarizes data for other bioactive compounds isolated from Pseudolarix amabilis. This information provides context for the potential potency of this compound.

| Compound | Biological Activity | Assay System | IC50 / EC50 Value |

| Pseudoamaolide C | Anti-inflammatory | LPS-induced 293T/NF-κB-Luc cells | IC50: 0.12 μM[3] |

| Pseudoamaolide K | Anti-inflammatory | LPS-induced 293T/NF-κB-Luc cells | IC50: 0.10 μM[3] |

| Pseudoamaolide P | Anti-inflammatory | LPS-induced 293T/NF-κB-Luc cells | IC50: 0.30 μM[3] |

| Pseudoamaolide X | Anti-inflammatory | LPS-induced 293T/NF-κB-Luc cells | IC50: 0.09 μM[3] |

| Pseudoamaolide Y | Anti-inflammatory | LPS-induced 293T/NF-κB-Luc cells | IC50: 0.49 μM[3] |

| Pseudoamaolide Z | Anti-inflammatory | LPS-induced 293T/NF-κB-Luc cells | IC50: 0.35 μM[3] |

Proposed Signaling Pathways (Visualized with Graphviz)

The following diagrams illustrate the putative signaling pathways modulated by this compound based on the mechanisms of related compounds.

References

- 1. Molecular mechanism underlying the apoptotic modulation by ethanol extract of Pseudolarix kaempferi in mucoepidermoid carcinoma of the salivary glands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Anti-allergic action effect of Pseudolarix amabilis Rehd. extract and its efficacy on atopic dermatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pseudoamaolides A-O, anti-inflammatory triterpene spiroketal lactones from seeds of Pseudolarix amabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

Amaronol A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amaronol A is a naturally occurring auronol, a type of flavonoid, isolated from the bark of the golden larch, Pseudolarix amabilis.[1][2] First described in 1999, its chemical structure and fundamental properties have been characterized. This document provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its chemical structure, properties, and the methodologies used for its isolation and characterization.

Chemical Structure and Properties

This compound is a polyhydroxylated benzofuranone derivative. Its chemical structure has been established as 2,4,6-trihydroxy-2-[(3',4',5'-trihydroxyphenyl)methyl]-3(2H)-benzofuranone.[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₂O₈ | [1] |

| Molecular Weight | 320.25 g/mol | [1] |

| CAS Number | 226560-96-9 | [1] |

| Appearance | Powder | [1] |

| Melting Point | 110-112 °C | [1] |

| Boiling Point (Predicted) | 781.2 ± 60.0 °C | [1] |

| Density (Predicted) | 1.862 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| pKa (Predicted) | 7.28 ± 0.40 | [1] |

Biological Activity

The initial study that identified this compound investigated its antimicrobial properties. However, in this study, this compound did not exhibit significant activity against the tested microbes.[2] The tested organisms included Candida albicans and Trichophyton mentagrophytes.[2] To date, no other biological activities or mechanisms of action for this compound have been reported in the scientific literature.

Experimental Protocols

Isolation of this compound from Pseudolarix amabilis

The following is a generalized workflow for the isolation and characterization of this compound based on the original discovery.[2]

Caption: General workflow for the isolation and characterization of this compound.

Methodology:

-

Extraction: The bark of Pseudolarix amabilis is collected and subjected to extraction using organic solvents to yield a crude extract.

-

Purification: The crude extract is then purified using chromatographic techniques. The original study utilized High-Performance Liquid Chromatography (HPLC) to isolate individual compounds, including this compound.[2]

-

Structure Elucidation: The chemical structure of the isolated this compound is determined through various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition.

-

Ultraviolet (UV) Spectrophotometry: Provides information about the electronic transitions within the molecule, which is characteristic of its chromophore system.[2]

-

Signaling Pathways and Mechanism of Action

Currently, there is no published research on the signaling pathways or the mechanism of action of this compound in any biological system. Therefore, diagrams illustrating these aspects cannot be provided.

Conclusion

This compound is a well-characterized auronol from a natural source with a defined chemical structure and known physical properties. While its initial assessment for antimicrobial activity was negative, the lack of further biological studies presents an opportunity for future research. The established isolation and characterization protocols provide a solid foundation for obtaining pure this compound for further investigation into its potential pharmacological activities and mechanisms of action. Researchers and drug development professionals may find this compound to be a candidate for screening in various biological assays to uncover novel therapeutic applications.

References

The Biological Activity of Auronols: A Technical Overview for Drug Discovery Professionals

Disclaimer: This document provides a comprehensive overview of the biological activities of auronols as a class of chemical compounds. The specific compound "Amaronol A," an auronol isolated from the bark of Pseudolarix amabilis, is noted in the literature; however, at the time of this writing, specific data regarding its biological activity, quantitative efficacy, and mechanisms of action are not available in published scientific literature.[1][2] Therefore, this guide focuses on the broader class of auronols and related aurones to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to Auronols

Auronols, structurally characterized as 2-hydroxy-2-benzylbenzofuran-3(2H)-ones, are a subclass of flavonoids.[3] They are closely related to aurones, which are (Z)-2-benzylidenebenzofuran-3(2H)-ones.[4] While aurones have been more extensively studied, auronols are gaining attention for their potential therapeutic properties. Flavonoids, in general, are well-recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][5] This guide will delve into the known biological activities of auronols and aurones, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of various auronol and aurone derivatives. Due to the limited specific data on this compound, the tables include data for other relevant compounds within the aurone and auronol class to provide a comparative perspective.

Table 1: Anticancer Activity of Aurone Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 4'-Bromoflavonol | A549 (Human non-small cell lung cancer) | Inhibitory | 0.46 ± 0.02 | [6] |

| 4'-Chloroflavonol | A549 (Human non-small cell lung cancer) | Inhibitory | 3.14 ± 0.29 | [6] |

| Thiazolyl-chalcone 5 | BGC-823, PC-3, NCI-H460, BEL-7402 | Inhibitory | < 10 | [7] |

| Thiazolyl-chalcone 8 | BGC-823, PC-3, NCI-H460, BEL-7402 | Inhibitory | < 10 | [7] |

| Thiazolyl-chalcone 26 | BGC-823, PC-3, NCI-H460, BEL-7402 | Inhibitory | < 10 | [7] |

| Thiazolyl-chalcone 37 | BGC-823, PC-3, NCI-H460, BEL-7402 | Inhibitory | < 10 | [7] |

| Thiazolyl-chalcone 41 | BGC-823, PC-3, NCI-H460, BEL-7402 | Inhibitory | < 10 | [7] |

| Triazole analogue of LL-Z1640-2 | MNK2 kinase | Inhibitory | 7.2 | [8] |

Table 2: Anti-inflammatory Activity of Aurone and Other Flavonoid Derivatives

| Compound/Extract | Assay | Cell Line/Model | Activity | IC50/Inhibition | Reference |

| Aureusidin | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Inhibitory | - | [4] |

| Acetone extracts of P. lanceolata | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Inhibitory | 93.76% inhibition at 100 µg/mL | [9] |

| Chloroform extracts of C. canadensis | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Inhibitory | 98.53% inhibition at 100 µg/mL; IC50 = 17.69 µg/mL | [9] |

| n-Hexane extracts of C. canadensis | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Inhibitory | 99.2% inhibition at 100 µg/mL | [9] |

| Ethyl acetate extract of S. macrocarpon | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Inhibitory | 81% inhibition at 200 µg/mL; IC50 = 44.78 ± 0.04 µg/mL | [10] |

| Arzanol | NF-κB signaling pathway | - | Inhibitory | IC50 ≈ 12 µM | [11] |

Table 3: Immunostimulating Activity of Auronol Derivatives

| Compound | Assay | Result | Concentration | Reference |

| Alphitonin-4-O-β-D-glucopyranoside analogue (with acetonitrile group) | Lymphocyte proliferation | Strong stimulation | - | [3][12] |

| Compound 7 | Cytotoxicity against normal cells | No inhibition | 100 µg/mL | [3][12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of the biological activities of auronols and related compounds are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[13][14] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[13]

Detailed Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^3 to 1 x 10^5 cells per well in 100 µL of culture medium and incubated for 6 to 48 hours to allow for attachment and recovery.

-

Compound Treatment: The test compound (e.g., an auronol derivative) is added to the wells at various concentrations. Control wells containing untreated cells and blank wells with medium only are also included.

-

MTT Incubation: After the desired treatment period (e.g., 24, 48, or 72 hours), 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well. The plate is then incubated for 2 to 4 hours at 37°C in a humidified 5% CO2 atmosphere, allowing for the formation of formazan crystals.[13]

-

Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) is added to each well to dissolve the formazan crystals. The plate is then typically left at room temperature in the dark for 2 hours or overnight on an orbital shaker to ensure complete dissolution.[14]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[14] A reference wavelength of 650 nm or higher is used to subtract background absorbance.[14]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[16][17] It is commonly used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Principle: The assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.[2][16]

Detailed Protocol:

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of approximately 1.5 x 10^5 cells/mL.[2] The cells are then treated with the test compound at various concentrations for a pre-incubation period (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plate is incubated for 24 hours.[2]

-

Sample Collection: After incubation, 50-100 µL of the cell culture supernatant is collected from each well.[2][17]

-

Griess Reaction: An equal volume (50-100 µL) of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant in a separate 96-well plate.[2][17]

-

Incubation and Measurement: The plate is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at a wavelength of around 540 nm using a microplate reader.[10]

-

Quantification: The nitrite concentration in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.[17] The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Mechanisms of Action

Flavonoids, including aurones, exert their biological effects by modulating various intracellular signaling pathways. While specific pathways for this compound are unknown, studies on other aurones and related flavonoids provide insights into their potential mechanisms of action.

Anti-inflammatory Signaling: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS). Some aurones have been shown to suppress the NF-κB signaling pathway, thereby reducing the production of these inflammatory mediators.[4]

Caption: Inhibition of the NF-κB signaling pathway by auronols.

Antioxidant and Cytoprotective Signaling: Activation of the Nrf2/HO-1 Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their expression. The aurone aureusidin has been shown to activate the Nrf2/HO-1 signaling pathway, which contributes to its antioxidant and anti-inflammatory effects.[4]

Caption: Activation of the Nrf2/HO-1 signaling pathway by auronols.

Neuroprotective Signaling Pathways

Flavonoids, as a broad class, have been shown to exert neuroprotective effects through the modulation of various signaling cascades. These include pathways that promote cell survival and plasticity and inhibit apoptosis and inflammation. While specific data for auronols are limited, it is plausible that they share similar mechanisms with other flavonoids. Key pathways implicated in the neuroprotective actions of flavonoids include:

-

PI3K/Akt Pathway: This pathway is crucial for promoting neuronal survival and growth.

-

MAPK/ERK Pathway: Activation of this pathway is often associated with enhanced neuronal survival and synaptic plasticity.

-

Modulation of Apoptotic Pathways: Flavonoids can inhibit apoptosis by regulating the expression of pro- and anti-apoptotic proteins.

Further research is needed to elucidate the specific neuroprotective mechanisms of auronols.

Conclusion and Future Directions

Auronols represent a promising class of flavonoids with a range of biological activities that warrant further investigation for therapeutic applications. While the current body of literature provides a foundation for their potential in anticancer, anti-inflammatory, and neuroprotective strategies, there is a clear need for more extensive research. Specifically, the lack of data on this compound highlights the opportunity for further studies on this and other specific auronol compounds.

Future research should focus on:

-

Isolation and characterization of novel auronols: Expanding the library of known auronols will provide more compounds for biological screening.

-

Comprehensive biological evaluation: Systematic screening of auronols against a wide range of biological targets is necessary to fully understand their therapeutic potential.

-

Quantitative structure-activity relationship (QSAR) studies: These studies will help in the design and synthesis of more potent and selective auronol-based drug candidates.

-

Elucidation of mechanisms of action: Detailed studies are required to understand the specific signaling pathways modulated by different auronols.

By addressing these research gaps, the scientific community can unlock the full potential of auronols as a valuable source of new therapeutic agents.

References

- 1. ijpab.com [ijpab.com]

- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Aurones: A Brief Summary | Bentham Science [eurekaselect.com]

- 5. Neuroprotective actions of flavones and flavonols: mechanisms and relationship to flavonoid structural features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and anticancer evaluation of thiazolyl-chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of auronol derivatives and their immunostimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchhub.com [researchhub.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mjas.analis.com.my [mjas.analis.com.my]

Amaronol A: A Technical Whitepaper on a Novel Compound of Research Interest

Disclaimer: This document provides a comprehensive overview of the available scientific context surrounding Amaronol A. It is critical to note that, as of the date of this publication, there is a significant lack of direct scientific studies on this compound itself. Therefore, much of the discussion regarding its potential therapeutic applications is based on the biological activities of its source organism and its chemical class. This paper is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound is a natural product belonging to the auronol class of compounds. It has been isolated from the bark of the golden larch tree, Pseudolarix amabilis, a plant with a history of use in traditional Chinese medicine. The unique chemical structure of auronols, a rare subclass of flavonoids, and the known bioactive properties of other compounds from Pseudolarix amabilis position this compound as a molecule of interest for therapeutic research. However, it must be emphasized that this compound is currently available for research purposes only and has not been evaluated in any clinical trials.

The Source Organism: Pseudolarix amabilis

The golden larch, Pseudolarix amabilis, is a deciduous conifer native to Eastern China. In traditional Chinese medicine, extracts from the bark and other parts of the tree have been used to treat conditions such as ringworm, suggesting antifungal properties.[1][2][3] Scientific investigation into the chemical constituents of Pseudolarix amabilis has revealed a rich diversity of bioactive molecules.

Table 1: Bioactive Compounds Isolated from Pseudolarix amabilis

| Compound Class | Specific Examples | Reported Biological Activities |

| Diterpenoids | Pseudolaric Acids (A, B, C, D), Methyl Pseudolarate A, Methyl Pseudolarate B | Antifungal, Anti-angiogenic, Antitumor (inhibition of cell proliferation, induction of apoptosis), PTP1B inhibition, Improvement of lipid metabolism |

| Auronols | This compound, Amaronol B | (Activity of this compound is uncharacterized) |

| Benzylisoquinoline Glycosides | Pseudolaroside A, Pseudolaroside B | (Biological activities not specified in the provided results) |

| Sesquiterpenoids | Celangulatin C, Eudesmane-type sesquiterpenoids | Insecticidal |

| Lanosterane-type compounds | Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- | (Biological activities not specified in the provided results) |

The extract from Pseudolarix amabilis has been shown to possess anti-allergic and anti-inflammatory properties, with demonstrated efficacy in animal models of atopic dermatitis.[4] Furthermore, various diterpenoids isolated from the seeds have exhibited cytotoxic activity against cancer cell lines.[5] The diverse biological activities of compounds co-isolated with this compound from Pseudolarix amabilis provide a strong rationale for investigating its own therapeutic potential.

The Chemical Class: Auronols

Auronols are a rare subclass of flavonoids characterized by a 2-hydroxy-2-benzylcoumaranone core structure.[6] Flavonoids, as a broad class of plant secondary metabolites, are well-known for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. The biological activities of flavonoids are often attributed to their ability to modulate cellular signaling pathways.

Research into synthetic auronol derivatives has provided some insight into the potential bioactivity of this class of compounds. For example, a study on the synthesis of auronol derivatives reported that an analogue of alphitonin demonstrated a strong stimulatory effect on lymphocyte proliferation, suggesting immunostimulatory potential.[6] This finding indicates that the auronol scaffold may be a promising starting point for the development of new therapeutic agents.

Speculative Therapeutic Potential and Mechanism of Action

Given the absence of direct studies on this compound, its therapeutic potential remains speculative. However, based on the known activities of flavonoids and other compounds from Pseudolarix amabilis, several areas of investigation are warranted:

-

Anticancer Activity: Many flavonoids exert anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways.[1][2] The diterpenoids from Pseudolarix amabilis also show antitumor activity.[5]

-

Anti-inflammatory Activity: Flavonoids are known to possess anti-inflammatory properties. The extract of Pseudolarix amabilis has demonstrated anti-inflammatory effects.[4]

-

Immunomodulatory Activity: The demonstrated immunostimulatory effect of a synthetic auronol derivative suggests that this compound could have similar properties.[6]

The mechanism of action for this compound is unknown. However, it is plausible that, like other flavonoids, it could interact with key cellular signaling cascades. Flavonoids have been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways, which are often dysregulated in cancer and inflammatory diseases.[3] These pathways regulate a multitude of cellular processes, including cell growth, proliferation, survival, and apoptosis.

The following diagram illustrates a hypothetical mechanism by which this compound, as a flavonoid, might exert anticancer effects by modulating the PI3K/Akt and MAPK signaling pathways. This model is based on the known actions of other flavonoids and is presented for illustrative purposes only.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Experimental Protocols and Quantitative Data

Due to the novelty of this compound, there are no established experimental protocols for its use as a therapeutic agent in the public domain. Researchers wishing to investigate this compound would need to develop their own protocols for in vitro and in vivo studies. This would include, but not be limited to:

-

Cell-based assays: To determine cytotoxicity, anti-proliferative effects, and impact on cell signaling pathways in various cell lines (e.g., cancer cell lines, immune cells).

-

Biochemical assays: To investigate direct interactions with purified enzymes (e.g., kinases) or receptors.

-

In vivo studies: To assess efficacy, pharmacokinetics, and toxicology in animal models of disease.

Similarly, there is no quantitative data available regarding the efficacy, potency (e.g., IC50, EC50), or safety of this compound. Such data would need to be generated through rigorous preclinical research.

Conclusion and Future Directions

This compound is an understudied natural product with a chemical structure and biological origin that suggest potential therapeutic value. Its classification as an auronol and its isolation from Pseudolarix amabilis, a plant rich in bioactive compounds, provide a compelling basis for future research.

The immediate priorities for investigating this compound as a potential therapeutic agent are:

-

Chemical Synthesis and Characterization: Development of a scalable synthetic route to produce sufficient quantities of this compound for research and confirmation of its structure.

-

In Vitro Screening: A broad-based screening of this compound against various cancer cell lines and in assays for anti-inflammatory and immunomodulatory activity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

-

Preclinical In Vivo Studies: Evaluation of the efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin [PeerJ] [peerj.com]

- 5. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Potential of Amaronol A: A Technical Guide

Introduction

Amaronol A, an auronol isolated from the bark of Pseudolarix amabilis, represents a unique flavonoid structure that warrants investigation for its potential bioactive properties.[1][2] Auronols, a subclass of flavonoids, are known for their diverse pharmacological effects, with antioxidant activity being a key area of interest. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous chronic diseases. Natural compounds with the ability to mitigate oxidative damage are therefore of significant interest in drug discovery and development.

This technical guide provides a comprehensive framework for assessing the in vitro antioxidant potential of this compound. While specific experimental data on this compound's antioxidant capacity is not yet available in peer-reviewed literature, this document outlines the detailed experimental protocols, data presentation strategies, and conceptual pathways necessary for its evaluation. The methodologies described herein are standard assays used to characterize the antioxidant profile of novel compounds.

Data Presentation

A systematic presentation of quantitative data is crucial for the comparative analysis of antioxidant activity. The following table serves as a template for summarizing key antioxidant parameters for this compound once experimental data is acquired. For illustrative purposes, hypothetical values are included.

| Assay | Parameter | This compound | Standard (e.g., Trolox/Ascorbic Acid) |

| DPPH Radical Scavenging | IC₅₀ (µg/mL) | Data not available | Insert value |

| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | Data not available | 1.0 |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/mg) | Data not available | Insert value |

Potential Antioxidant Signaling Pathways of this compound

Flavonoids can exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways. One of the key pathways in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4][5] It is plausible that this compound, as a flavonoid, could activate this pathway, leading to the upregulation of antioxidant enzymes.

Experimental Protocols and Workflows

The following sections detail the methodologies for three standard in vitro antioxidant assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be quantified spectrophotometrically.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO, methanol).

-

Prepare a positive control solution (e.g., Ascorbic acid or Trolox) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the this compound dilutions to each well.

-

Add the DPPH working solution to each well to initiate the reaction.

-

Prepare a blank containing the solvent and DPPH solution.

-

Prepare a control for each sample concentration containing the sample and the solvent without DPPH.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a decrease in absorbance at 734 nm.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.

-

To generate the ABTS•⁺, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of this compound and a standard (Trolox).

-

-

Assay Procedure:

-

Add a small volume of the this compound dilutions or the standard to a 96-well microplate.

-

Add the diluted ABTS•⁺ solution to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of ABTS•⁺.

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare serial dilutions of this compound and a ferrous sulfate (FeSO₄) standard.

-

-

Assay Procedure:

-

Add the this compound dilutions or the standard to a 96-well microplate.

-

Add the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Create a standard curve using the absorbance values of the FeSO₄ standards.

-

The FRAP value of this compound is determined from the standard curve and is expressed as µM of Fe(II) equivalents per milligram of the compound.

-

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the in vitro antioxidant potential of this compound. The detailed protocols for the DPPH, ABTS, and FRAP assays, along with the proposed data presentation and signaling pathway analysis, offer a comprehensive approach for researchers, scientists, and drug development professionals. The execution of these experiments will be instrumental in elucidating the antioxidant profile of this compound and determining its potential for further development as a therapeutic agent for conditions associated with oxidative stress.

References

- 1. Amarol A | 226560-96-9 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Free Radical Scavenging and Antioxidant Activities of Water Extracts from Amannia multiflora, Amannia coccinea, Salix gracilistyla Inhabiting Along the Nakdong River (Republic of Korea) -Proceedings of the Plant Resources Society of Korea Conference | Korea Science [koreascience.kr]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Amaronol A: An Obscure Phytochemical with No Characterized Role in Cell Signaling

Despite a request for an in-depth technical guide, a comprehensive review of publicly available scientific literature reveals a significant lack of data regarding Amaronol A and its potential role in any cell signaling pathway. The compound, first isolated in 1999, has not been the subject of subsequent published research to determine its mechanism of action, biological targets, or effects on cellular processes. Therefore, the creation of a technical whitepaper with quantitative data, experimental protocols, and signaling pathway diagrams is not possible.

This compound is a natural product, specifically an auronol, that was isolated from the bark of the golden larch tree, Pseudolarix amabilis.[1] The initial and sole scientific report on this compound, published in the Journal of Natural Products in 1999, details the isolation and structural elucidation of this compound and a related compound, Amaronol B.

The 1999 study conducted antimicrobial testing on eight compounds isolated from the tree bark, including this compound. The results indicated that other compounds, such as pseudolaric acid B, showed activity against Candida albicans, while myricetin was marginally active against Trichophyton mentagrophytes.[1] The paper does not report any biological activity for this compound, suggesting it was inactive in the antimicrobial assays performed.

Searches for subsequent studies on the biological effects of this compound, its mechanism of action, or its interaction with any cellular signaling pathways have yielded no results. Chemical suppliers list the compound for research purposes, citing the original 1999 paper, but provide no additional data on its biological function.[2]

Without primary research data, any discussion of this compound's role in cell signaling would be purely speculative. The core requirements of the request—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled as the foundational scientific knowledge is absent from the public domain.

References

A Methodological Guide to the Preliminary Cytotoxic Evaluation of Amaronol A

For Researchers, Scientists, and Drug Development Professionals

Introduction: Amaronol A is a flavonoid compound found in the bark of Pseudolarix amabilis and has been noted for its cytotoxic activity.[1] However, detailed public data on its cytotoxic profile and mechanism of action remain limited. This technical guide provides a comprehensive framework for conducting preliminary in vitro studies to characterize the cytotoxic properties of a natural compound such as this compound. The methodologies, data presentation formats, and pathway analyses outlined herein represent a standard approach in preclinical drug discovery.

Overall Experimental Workflow

The preliminary evaluation of a potential anticancer compound follows a logical progression from broad screening to detailed mechanistic studies. The workflow begins with assessing the compound's general cytotoxicity across various cancer cell lines to determine its potency and selectivity. Subsequent experiments aim to elucidate the underlying mechanisms, such as the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.

Caption: High-level workflow for cytotoxic evaluation of this compound.

Data Presentation: Quantifying Cytotoxicity

A fundamental metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. This value is crucial for comparing the potency of a compound across different cell lines and against standard chemotherapeutic agents.

Table 1: Hypothetical IC50 Values for this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | This compound IC50 (µM) | Cisplatin IC50 (µM) (Control) |

| HeLa | Cervical Cancer | 48 | Data to be determined | Data to be determined |

| A549 | Lung Cancer | 48 | Data to be determined | Data to be determined |

| MCF-7 | Breast Cancer | 48 | Data to be determined | Data to be determined |

| HepG2 | Liver Cancer | 48 | Data to be determined | Data to be determined |

| HCT116 | Colon Cancer | 48 | Data to be determined | Data to be determined |

| MRC-5 | Normal Lung Fibroblast | 48 | Data to be determined | Data to be determined |

Note: This table serves as a template. Values for this compound are not yet publicly available.

Experimental Protocols

Detailed and reproducible protocols are essential for generating reliable data. The following sections describe standard methodologies for key cytotoxicity experiments.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated (e.g., DMSO) wells as controls.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic agents induce cell cycle arrest at specific checkpoints.

Protocol:

-

Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Rehydrate the fixed cells with PBS and then incubate with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the DNA content.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the samples immediately by flow cytometry.

-

Analysis:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Visualization of Potential Mechanisms of Action

Natural compounds often exert their cytotoxic effects by modulating key cellular signaling pathways that control cell survival, proliferation, and death.

Apoptosis Signaling Pathways

Apoptosis is a form of programmed cell death that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, which execute the final stages of cell death.[2][3][4] A compound like this compound could potentially activate one or both of these pathways.

Caption: Intrinsic and extrinsic pathways of apoptosis.

Cell Cycle Regulation

The cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are regulated by cyclins and CDK inhibitors. Disruption of this cycle can lead to cell cycle arrest and prevent cancer cell proliferation.[5][6] Cytotoxic compounds can interfere with these regulatory proteins. For example, G2/M arrest is often associated with decreased levels of Cyclin B1 and CDK1 (also known as CDC2).[7]

Caption: Key regulators of the eukaryotic cell cycle.

References

- 1. api.pageplace.de [api.pageplace.de]

- 2. Apoptosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Omaveloxolone Suppresses Cell Growth and Causes Cell Cycle Arrest by Downregulating CDC20 Expression in Glioblastoma Cells Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Omaveloxolone Suppresses Cell Growth and Causes Cell Cycle Arrest by Downregulating CDC20 Expression in Glioblastoma Cells Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alteronol induces cell cycle arrest and apoptosis via increased reactive oxygen species production in human breast cancer T47D cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Amaronol A in Enzymatic Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amaronol A is a naturally occurring auronol isolated from the bark of Pseudolarix amabilis, also known as the golden larch. While direct enzymatic inhibition data for this compound is not extensively documented in publicly available literature, extracts from Pseudolarix amabilis have demonstrated significant inhibitory activity against key enzymes implicated in various disease pathways. This technical guide consolidates the existing research on the enzymatic inhibition properties of compounds and extracts from Pseudolarix amabilis, providing a valuable resource for researchers investigating the therapeutic potential of its constituents, including this compound.

This document details the inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), a critical regulator in metabolic pathways, and hyaluronidase, an enzyme involved in inflammation and tissue remodeling. By presenting quantitative data, experimental protocols, and visual representations of signaling pathways and workflows, this guide aims to facilitate further research into the specific role of this compound and other compounds from this medicinal plant as enzyme inhibitors.

Data Presentation: Enzyme Inhibition by Compounds from Pseudolarix amabilis

The following tables summarize the quantitative data on the inhibitory activity of extracts and isolated compounds from Pseudolarix amabilis against Protein Tyrosine Phosphatase 1B (PTP1B) and hyaluronidase.

Table 1: PTP1B Inhibition by Extracts and Compounds from Pseudolarix amabilis

| Inhibitor | Source | Target Enzyme | IC50 Value |

| 70% EtOH extract (water-soluble part) | P. amabilis bark | PTP1B | 0.52 ± 0.15 µg/mL[1] |

| Oleanolic acid 3-O-β-D-glucuronyl-6′-ethyl ester | P. amabilis root bark | PTP1B | 1.90 ± 0.37 µM[1] |

| Oleanane-type compound 2 | P. amabilis root bark | PTP1B | 19.15 ± 0.10 µM[1] |

| Oleanane-type compound 3 | P. amabilis root bark | PTP1B | 10.44 ± 0.59 µM[1] |

| Pseudolarin A (Triterpenoid) | P. amabilis twigs | PTP1B | Inhibitory activity confirmed, specific IC50 not provided[2][3] |

| Pseudolarin E (Triterpenoid) | P. amabilis twigs | PTP1B | Inhibitory activity confirmed, specific IC50 not provided[2][3] |

| Known Triterpenoid 7 | P. amabilis twigs | PTP1B | Inhibitory activity confirmed, specific IC50 not provided[2][3] |

| Known Triterpenoid 9 | P. amabilis twigs | PTP1B | Inhibitory activity confirmed, specific IC50 not provided[2][3] |

| Known Diterpenoid 10 | P. amabilis twigs | PTP1B | Inhibitory activity confirmed, specific IC50 not provided[2][3] |

| Known Diterpenoid 11 | P. amabilis twigs | PTP1B | Inhibitory activity confirmed, specific IC50 not provided[2][3] |

| Known Diterpenoid 13 | P. amabilis twigs | PTP1B | Inhibitory activity confirmed, specific IC50 not provided[2][3] |

Table 2: Hyaluronidase Inhibition by Pseudolarix amabilis Extract

| Inhibitor | Source | Target Enzyme | Concentration for Significant Inhibition |

| Pseudolarix amabilis Rehd. extract | Not specified | Hyaluronidase | 2 mg/mL |

Experimental Protocols

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol is based on the methodology described for evaluating PTP1B inhibitors isolated from Pseudolarix amabilis.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as the substrate

-

Assay buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol (DTT)

-

Test compounds (e.g., extracts or isolated compounds from Pseudolarix amabilis) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of recombinant human PTP1B in the assay buffer.

-

Prepare various concentrations of the test compounds.

-

In a 96-well plate, add the assay buffer, the PTP1B enzyme solution, and the test compound solution to the respective wells.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

A control reaction without the inhibitor and a blank reaction without the enzyme are run in parallel.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Hyaluronidase Inhibition Assay

This protocol is a general method for assessing hyaluronidase inhibition, as suggested by the findings on Pseudolarix amabilis extract.

Materials:

-

Hyaluronidase from a suitable source (e.g., bovine testes)

-

Hyaluronic acid (HA) as the substrate

-

Assay buffer (e.g., acetate buffer, pH 5.35)

-

Cetyltrimethylammonium bromide (CTAB) solution for precipitation of undigested HA

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of hyaluronidase in the assay buffer.

-

Prepare a solution of hyaluronic acid in the same buffer.

-

Prepare various concentrations of the test compounds.

-

In a 96-well plate, add the hyaluronidase solution and the test compound solution to the respective wells.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 20 minutes).

-

Initiate the enzymatic reaction by adding the hyaluronic acid solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 45 minutes).

-

Stop the reaction by adding the CTAB solution. The CTAB will precipitate the undigested hyaluronic acid, leading to turbidity.

-

Measure the absorbance (turbidity) at a suitable wavelength (e.g., 400 nm) using a microplate reader.

-

A control reaction without the inhibitor will show lower turbidity due to HA digestion. A blank reaction without the enzyme will show maximum turbidity.

-

The percentage of inhibition is calculated based on the difference in turbidity between the control and the sample.

-

The concentration of the inhibitor required for significant inhibition is then determined.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: PTP1B's role in the negative regulation of the insulin signaling pathway.

Experimental Workflow Diagram

Caption: General workflow for an in vitro enzyme inhibition assay.

References

Unable to Proceed: No Publicly Available Data on the Anti-inflammatory Effects of Amaronol A

Despite a comprehensive search of scientific literature and databases, no information was found regarding a compound named "Amaronol A" and its potential anti-inflammatory effects. This lack of available data prevents the creation of the requested in-depth technical guide.

The initial search aimed to gather information on the mechanisms of action, experimental evidence, relevant signaling pathways, and quantitative data related to this compound's anti-inflammatory properties. However, the search yielded no specific results for this compound. The retrieved information pertained to the general mechanisms of inflammation and the anti-inflammatory effects of other, unrelated compounds.

This suggests that "this compound" may be:

-

A novel or very recently discovered compound with research that has not yet been published in publicly accessible literature.

-

A compound with a different or proprietary name that is not widely known.

-

A potential misspelling of a different compound.

Without any foundational data, it is not possible to fulfill the core requirements of the request, which include:

-

Data Presentation: No quantitative data exists to be summarized in tables.

-

Experimental Protocols: No cited experiments are available to detail their methodologies.

-

Mandatory Visualization: Without established signaling pathways or experimental workflows for this compound, no accurate diagrams can be created using Graphviz.

Recommendation:

To proceed with this request, it is essential to first confirm the correct name of the compound and ensure that there is publicly available research on its anti-inflammatory effects. If "this compound" is indeed the correct name, it may be necessary to wait until research on this compound is published.

Alternatively, if the user is open to exploring a different compound, a similar in-depth technical guide can be generated for a well-researched anti-inflammatory agent with a substantial body of available scientific literature.

Amaronol A Analogue: A Technical Guide on the Anticancer Potential of Amarogentin

Disclaimer: Initial searches for "Amaronol A" did not yield any specific scientific data. It is presumed that this may be a typographical error or a compound not yet described in publicly accessible literature. This guide will therefore focus on Amarogentin , a secoiridoid glycoside with a similar name and demonstrated anticancer properties. Comparative data from other natural compounds, Avarol and Alternol, are also included to provide a broader context for the anticancer potential of natural products.

Introduction

Amarogentin is a natural secoiridoid glycoside predominantly isolated from plants of the Swertia and Gentiana genera. Traditionally used in Ayurvedic medicine, recent scientific investigations have unveiled its potential as an anticancer agent.[1] This technical guide provides a comprehensive overview of the existing research on Amarogentin's anticancer activities, detailing its mechanism of action, summarizing quantitative data, and outlining key experimental protocols.

In Vitro Anticancer Activity

Amarogentin has demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action involves the induction of apoptosis and cell cycle arrest.

The following tables summarize the key quantitative findings from in vitro studies on Amarogentin and its counterparts, Avarol and Alternol.

Table 1: Cytotoxicity of Amarogentin against Human Gastric Cancer Cells (SNU-16)

| Concentration | Apoptotic Cells (%) |

|---|---|

| 10 µM | 32.5% |

| 50 µM | 45.2% |

| 75 µM | 57.1% |

(Data sourced from a study on SNU-16 human gastric cancer cells)[2]

Table 2: In Vitro Cytotoxicity of Avarol

| Cell Line | Cancer Type | IC50 Value (µg/mL) |

|---|---|---|

| HeLa | Cervical Adenocarcinoma | 10.22 ± 0.28 |

| LS174 | Colon Adenocarcinoma | Not Specified |

| A549 | Non-small-cell Lung Carcinoma | 35.27 |

(Data highlights Avarol's potent in vitro activity)[3][4]

Table 3: In Vitro Efficacy of Alternol

| Assay | Finding |

|---|---|

| NCI-60 Screen | Potent anticancer effect on 83% of cell lines (GI50 < 5 µM) |

| Ovarian Cancer Screen | Lethal response in 24% of responding cell lines at 10 µM |

(Alternol demonstrates a broad spectrum of anticancer activity)[5]

In Vivo Antitumor Activity

In vivo studies have corroborated the anticancer potential of these natural compounds, demonstrating tumor growth inhibition in animal models.

Table 4: In Vivo Antitumor Activity of Avarol in Mice

| Tumor Model | Treatment | Tumor Growth Inhibition |

|---|---|---|

| Ehrlich Carcinoma (EC) | 50 mg/kg avarol (i.p.) | 29% after 3 administrations |

| Cervical Cancer (CC-5) | 50 mg/kg avarol (i.p.) | 36% after 2 administrations |

(Avarol shows significant in vivo tumor growth inhibition)[3][6]

Table 5: In Vivo Efficacy of Alternol in Xenograft Models

| Xenograft Model | Treatment | Result |

|---|---|---|

| HeLa (Cervix) & PC-3 (Prostate) | 20 mg/kg Alternol (i.p.) | Significant tumor suppression |

| RM-1 (Prostate) | 20 mg/kg Alternol (i.p.) | Delayed tumor growth, prolonged survival |

(Alternol exhibits a favorable therapeutic index in vivo)[5][7]

Mechanism of Action

The anticancer effects of Amarogentin and related compounds are attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Amarogentin has been shown to induce G2/M cell cycle arrest and apoptosis in human gastric cancer cells by downregulating the PI3K/Akt/mTOR signaling pathway.[1][2]

Caption: Amarogentin's proposed mechanism of action.

Avarol induces apoptosis in pancreatic ductal adenocarcinoma cells through the activation of the PERK–eIF2α–CHOP signaling pathway, an endoplasmic reticulum stress response.[8][9]

Caption: Avarol's induction of apoptosis via ER stress.

Alternol exerts a selective antitumor effect on prostate cancer cells by modulating the AMPK signaling pathway and inducing the generation of reactive oxygen species (ROS).[10][11]

Caption: Alternol's dual mechanism of action.

Experimental Protocols

This section details the methodologies for key experiments cited in the research of these anticancer compounds.

-

Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

-

Principle: Differentiates between viable, apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.

-

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

-

Principle: Measures the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Culture and treat cells with the compound of interest.

-

Harvest cells and fix them in cold 70% ethanol.

-

Wash the fixed cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in each phase of the cell cycle.

-

-

Principle: Detects specific proteins in a sample to analyze their expression levels.

-

Protocol:

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the band intensity to quantify protein expression levels.

-

Caption: General experimental workflow for anticancer drug screening.

Conclusion and Future Directions

Amarogentin, along with other natural compounds like Avarol and Alternol, demonstrates significant potential as a scaffold for the development of novel anticancer therapeutics. The data presented in this guide highlight their ability to induce cancer cell death through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, and the modulation of critical signaling pathways.

Future research should focus on:

-

Elucidating the detailed molecular targets of these compounds.

-

Optimizing their chemical structures to enhance potency and selectivity.

-

Conducting comprehensive preclinical studies to evaluate their pharmacokinetic and pharmacodynamic properties.

-

Exploring their potential in combination therapies with existing anticancer drugs.

The continued investigation of these promising natural products is a valuable endeavor in the ongoing search for more effective and less toxic cancer treatments.

References

- 1. Amarogentin | CAS#:21018-84-8 | Chemsrc [chemsrc.com]

- 2. Amarogentin secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Avarol Induces Apoptosis in Pancreatic Ductal Adenocarcinoma Cells by Activating PERK–eIF2α–CHOP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Avarol induces apoptosis in pancreatic ductal adenocarcinoma cells by activating PERK-eIF2α-CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alternol exerts prostate-selective antitumor effects through modulations of the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions - PMC [pmc.ncbi.nlm.nih.gov]

Amaronol A: A Comprehensive Technical Guide to its Natural Sources and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amaronol A, a naturally occurring auronol, has been identified as a constituent of the bark of Pseudolarix amabilis. This technical guide provides a detailed overview of this compound, covering its natural source, isolation procedures, and spectroscopic properties. Although derivatives of this compound have not yet been reported in the literature, this document outlines potential synthetic strategies for the creation of novel analogs based on established methodologies for similar compounds. Furthermore, this guide explores the broader biological context of auronols to highlight potential areas of therapeutic interest for this compound and its future derivatives. All quantitative data is presented in structured tables, and key experimental workflows and conceptual relationships are visualized using diagrams.

Introduction

Natural products remain a vital source of chemical diversity for drug discovery. Among the vast array of natural compounds, auronols, a subclass of flavonoids, have garnered interest due to their unique structural features and potential biological activities. This compound is a representative member of this class, distinguished by its 2-benzyl-2,4,6-trihydroxy-3(2H)-benzofuranone core structure. This guide serves as a centralized resource for researchers interested in the chemistry and potential applications of this compound.

Natural Source and Isolation of this compound

The sole reported natural source of this compound is the bark of the golden larch tree, Pseudolarix amabilis.[1] This deciduous conifer is native to eastern China.

Isolation Protocol

The isolation of this compound from Pseudolarix amabilis bark involves a multi-step extraction and chromatographic purification process. The following protocol is a detailed representation based on typical natural product isolation techniques.

Experimental Protocol: Isolation of this compound

-

Extraction:

-

Air-dried and powdered bark of Pseudolarix amabilis is exhaustively extracted with methanol (MeOH) at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

The this compound-containing fraction is typically found in the ethyl acetate layer.

-

-

Chromatographic Purification:

-

The EtOAc-soluble fraction is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the desired compound are pooled and concentrated.

-

Further purification is achieved by high-performance liquid chromatography (HPLC), often using a reversed-phase C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.[1]

-

Table 1: Chromatographic Methods for this compound Purification

| Chromatographic Technique | Stationary Phase | Mobile Phase (Illustrative) | Detection |

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate Gradient | TLC with UV visualization |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 | Methanol-Water Gradient | UV Detector |

Spectroscopic Data for Structural Elucidation

The structure of this compound was determined by spectroscopic methods.[1]

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Key Data |

| ¹H NMR | Data not available in the provided search results. |

| ¹³C NMR | Data not available in the provided search results. |

| Mass Spectrometry | Data not available in the provided search results. |

Note: Specific chemical shift values (ppm) and coupling constants (Hz) for ¹H and ¹³C NMR, as well as mass spectrometry data, are crucial for unambiguous identification and would be found in the primary literature.

Derivatives of this compound

To date, the synthesis of specific derivatives of this compound has not been reported in the scientific literature. However, the synthesis of derivatives of the core auronol and benzofuranone structures is well-established. These methodologies can be adapted for the targeted synthesis of novel this compound analogs.

Proposed Synthetic Strategy for this compound Derivatives

A plausible synthetic route to this compound derivatives would involve the modification of the parent molecule or a total synthesis approach. A common strategy for the synthesis of the 2-benzyl-2-hydroxybenzofuran-3(2H)-one scaffold involves the hydrogenolytic epoxide-ring opening of a corresponding 2'-phenylspiro[benzofuran-2(3H),2'-oxiran]-3-one intermediate.

Proposed Experimental Protocol: Synthesis of a Hypothetical this compound Derivative

-

Starting Material: this compound (if available) or a synthesized 2-benzyl-2,4,6-trihydroxybenzofuran-3(2H)-one core.

-

Protection of Phenolic Hydroxyl Groups: The reactive hydroxyl groups on the aromatic rings would likely require protection using standard protecting groups (e.g., benzyl, silyl ethers) to ensure selective reaction at a desired position.

-

Derivatization Reaction: The protected this compound core could then undergo various chemical transformations, such as:

-

Alkylation or Acylation: Reaction with alkyl halides or acyl chlorides in the presence of a base to introduce new functional groups on the hydroxyls.

-

Glycosylation: Reaction with an activated sugar donor to produce glycoside derivatives.

-

Aromatic Substitution: Electrophilic or nucleophilic aromatic substitution reactions on the phenyl rings, although this may be challenging to control regioselectivity.

-

-

Deprotection: Removal of the protecting groups to yield the final this compound derivative.

Diagram 1: Proposed General Workflow for the Synthesis of this compound Derivatives

Caption: A generalized workflow for the synthesis of this compound derivatives.